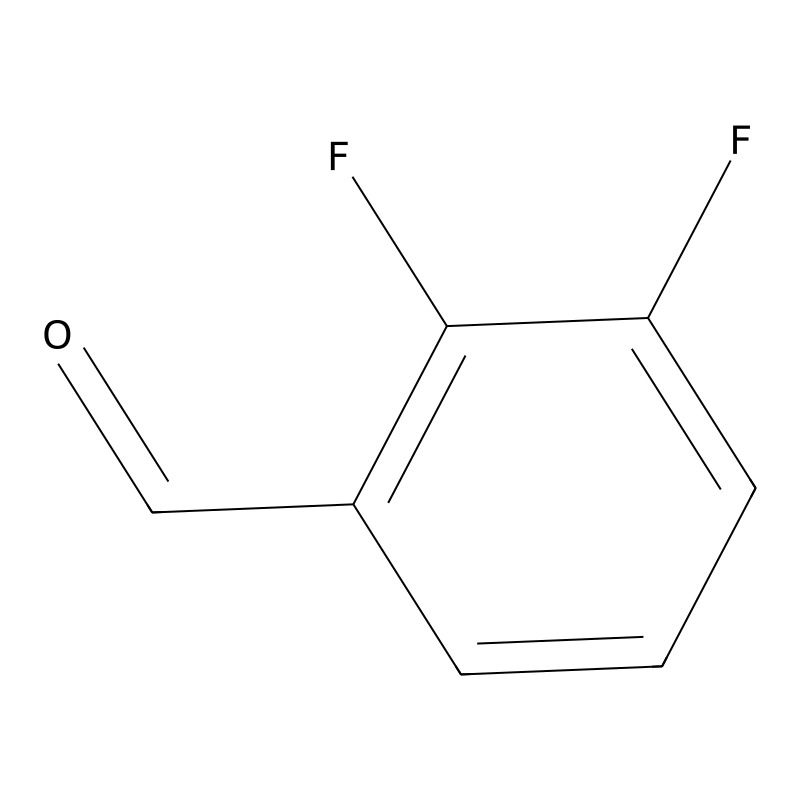

2,3-Difluorobenzaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Organic Synthesis

Precursor for pharmaceuticals and agrochemicals

2,3-Difluorobenzaldehyde serves as a valuable building block for synthesizing various biologically active molecules, including pharmaceuticals and agrochemicals. Its unique difluorinated structure can influence the properties of the final product, such as enhancing potency or improving metabolic stability [].

Versatile intermediate

This compound can participate in various organic reactions, such as aldol condensation, Knoevenagel condensation, and Suzuki-Miyaura coupling, allowing researchers to access diverse functionalized molecules for further studies [].

Material Science

Liquid crystal development

2,3-Difluorobenzaldehyde is being explored in the development of liquid crystals, a state of matter exhibiting properties between those of solids and liquids. These findings suggest potential applications in displays, sensors, and photonic devices [].

Polymer synthesis

Research suggests the incorporation of 2,3-difluorobenzaldehyde units into polymer structures can modify their properties, potentially leading to materials with enhanced thermal stability, mechanical strength, or specific functionalities [].

2,3-Difluorobenzaldehyde is an organic compound with the molecular formula CHFO and a CAS Registry Number of 2646-91-5. It is characterized by the presence of two fluorine atoms located at the 2 and 3 positions of the benzene ring, with an aldehyde functional group attached to the first carbon. This compound is notable for its unique electronic properties, which are influenced by the electronegative fluorine atoms, making it a valuable intermediate in organic synthesis and pharmaceuticals .

- Nucleophilic Addition: The carbonyl group of 2,3-difluorobenzaldehyde can undergo nucleophilic addition reactions with various nucleophiles, leading to the formation of alcohols or other derivatives.

- Condensation Reactions: It can react with amines to form imines or with other aldehydes in aldol condensation reactions.

- Electrophilic Aromatic Substitution: The fluorine substituents can influence the reactivity of the aromatic ring, allowing for electrophilic substitution at positions ortho or para to the aldehyde group.

Research indicates that 2,3-difluorobenzaldehyde exhibits biological activity that may be relevant in medicinal chemistry. Its derivatives have been investigated for potential anti-cancer properties and as inhibitors in various biochemical pathways. The presence of fluorine atoms often enhances lipophilicity and metabolic stability, which can contribute to improved biological activity compared to non-fluorinated analogs .

Several methods have been developed for synthesizing 2,3-difluorobenzaldehyde:

- Fluorination of Benzaldehyde: Direct fluorination of benzaldehyde using fluorinating agents can yield 2,3-difluorobenzaldehyde.

- Functionalization of Fluorinated Phenols: Starting from fluorinated phenols, aldehyde groups can be introduced through oxidation reactions.

- Synthetic Intermediates: It can be synthesized from other aromatic compounds through multi-step synthetic routes involving electrophilic aromatic substitution followed by oxidation .

2,3-Difluorobenzaldehyde serves multiple purposes in various fields:

- Pharmaceutical Synthesis: It acts as an important intermediate in the synthesis of pharmaceutical compounds.

- Organic Chemistry Research: Utilized in studies related to reaction mechanisms and the development of new synthetic methodologies.

- Material Science: Investigated for potential applications in developing new materials with tailored electronic properties due to its unique structure .

Studies on the interactions of 2,3-difluorobenzaldehyde with biological targets are ongoing. Its derivatives have been evaluated for their binding affinity and inhibitory effects on specific enzymes involved in metabolic pathways. These interactions are crucial for understanding its potential therapeutic applications and optimizing its efficacy in drug design .

Several compounds share structural similarities with 2,3-difluorobenzaldehyde. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Fluorobenzaldehyde | CHFO | Contains one fluorine atom; less electronegative influence. |

| 3-Fluorobenzaldehyde | CHFO | Similar structure but different substitution pattern. |

| 4-Fluorobenzaldehyde | CHFO | The fluorine is para to the aldehyde group; different reactivity profile. |

| 2,4-Difluorobenzaldehyde | CHFO | Contains two fluorine atoms at different positions; may exhibit different biological activities. |

Uniqueness: The unique positioning of the fluorine atoms in 2,3-difluorobenzaldehyde affects its electronic properties and reactivity compared to other similar compounds. This specific arrangement can enhance its biological activity and influence its behavior in

Organometallic Formylation Strategies

Organometallic approaches dominate the synthesis of 2,3-difluorobenzaldehyde. A prominent method involves lithiation followed by electrophilic formylation. For example, 1,2-difluorobenzene undergoes lithiation with n-butyllithium (n-BuLi) at -65°C in tetrahydrofuran (THF), followed by quenching with N,N-dimethylformamide (DMF) to yield the aldehyde. This method achieves yields of ~46% after hydrolysis and purification. The reaction mechanism proceeds via a lithium-intermediate, where the electrophilic DMF delivers the formyl group to the aromatic ring.

Catalytic Oxidation Approaches

Catalytic oxidation of 2,3-difluorotoluene represents a scalable route. Using sodium molybdate (Na₂MoO₄) and cobalt(II) acetate (Co(OAc)₂) as catalysts, with hydrogen peroxide (H₂O₂) as the oxidant in acetic acid, this method achieves a 48.2% yield at 120°C. The reaction leverages bromide ions (NaBr) to enhance intermediate stability, minimizing over-oxidation to carboxylic acids.

Grignard Exchange Reactions

Grignard exchange methodologies are employed for halogenated precursors. For instance, 2,6-dichloro-4-fluoroiodobenzene undergoes Grignard exchange with isopropylmagnesium chloride (i-PrMgCl) to form a phenylmagnesium intermediate, which is formylated with DMF and hydrolyzed to yield 2,3-difluorobenzaldehyde derivatives. This method emphasizes temperature control (-20°C to -10°C) to suppress side reactions.

Enzymatic Formylation and Oxidation

The flavoprotein 4-hydroxyacetophenone monooxygenase (HAPMO) catalyzes the Baeyer-Villiger oxidation of fluorobenzaldehydes. For 2,3-difluorobenzaldehyde, HAPMO converts the substrate into fluorophenyl formate, which hydrolyzes spontaneously to 2,3-difluorophenol. This enzymatic route avoids harsh conditions but remains limited to niche applications due to moderate conversion rates.

Electrophilic Aromatic Substitution Patterns

The fluorine substituents in 2,3-difluorobenzaldehyde significantly influence electrophilic aromatic substitution (EAS) by deactivating the ring and directing incoming electrophiles to specific positions. Fluorine’s strong -I effect reduces electron density across the aromatic system, while its ortho/para-directing nature competes with the aldehyde group’s meta-directing effects.

Nitration: Under mixed acid conditions (HNO₃/H₂SO₄), nitration occurs predominantly at the 5-position (para to the aldehyde and meta to fluorine). This regioselectivity arises from the combined electronic effects of the fluorine atoms and the aldehyde group, which create a localized electron-deficient region at the 5-position [6]. Yields typically range from 60–75% under optimized conditions (0–5°C, 4–6 hours).

Sulfonation: Reaction with fuming sulfuric acid (20% SO₃) at 80°C produces the 5-sulfo derivative as the major product. The reaction’s reversibility allows for thermodynamic control, favoring substitution at the most stabilized position .

Halogenation: Bromination using Br₂/FeBr₃ occurs at the 4-position (ortho to fluorine and meta to aldehyde), with minor amounts of 6-substituted product. This contrasts with non-fluorinated benzaldehydes, where bromination favors the para-aldehyde position [6].

Table 1: EAS Reactivity of 2,3-Difluorobenzaldehyde

| Electrophile | Major Product Position | Yield (%) | Key Influencing Factor |

|---|---|---|---|

| NO₂⁺ | 5 | 72 | Combined -M effects |

| SO₃H⁺ | 5 | 68 | Thermodynamic control |

| Br⁺ | 4 | 65 | Steric accessibility |

Radical-Mediated C–H Functionalization

Radical reactions enable functionalization at positions inaccessible via ionic mechanisms. The fluorine atoms stabilize adjacent radical intermediates through hyperconjugation, favoring C–H activation at the 4- and 6-positions.

Hydrogen Atom Transfer (HAT): Using N-hydroxyphthalimide (NHPI) and tert-butyl hydroperoxide (TBHP), the 4-position undergoes allylation with 80% regioselectivity. The reaction proceeds via a radical-chain mechanism, with initiation by TBHP decomposition and propagation through HAT at the electron-deficient C4–H bond [7].

Photocatalytic Fluorination: Tetrabutylammonium decatungstate (TBADT) under UV light mediates selective fluorination at the 6-position using Selectfluor. The reaction achieves 55% conversion in acetonitrile at 25°C, leveraging the polarizability of the C6–H bond adjacent to fluorine [7].

Cross-Coupling Reactions and Transition Metal Catalysis

The aldehyde group in 2,3-difluorobenzaldehyde serves as a directing group for transition metal-catalyzed couplings, while fluorine substituents modulate electronic effects on the metal center.

Suzuki-Miyaura Coupling: Palladium-catalyzed coupling with arylboronic acids occurs selectively at the 4-position. Using Pd(PPh₃)₄ and K₂CO₃ in toluene/water (3:1), biaryl products form in 70–85% yield. The fluorine atoms enhance oxidative addition kinetics by increasing the electrophilicity of the aromatic ring .

Ullmann Coupling: Copper(I)-mediated coupling with aryl iodides at the 5-position proceeds in DMF at 110°C, yielding unsymmetrical diaryl ketones. The aldehyde group remains intact, enabling subsequent transformations .

Enzymatic Baeyer-Villiger Oxidation Pathways

While 2,3-difluorobenzaldehyde itself does not undergo direct Baeyer-Villiger oxidation, enzymatic oxidation of its reduced form (2,3-difluorobenzyl alcohol) produces fluorinated ketones.

Cytochrome P450 Monooxygenases: CYP102A1 from Bacillus megaterium oxidizes 2,3-difluorobenzyl alcohol to 2,3-difluoroacetophenone with 40% conversion efficiency. The fluorine atoms reduce substrate binding affinity (Km = 120 μM) compared to non-fluorinated analogues (Km = 80 μM) [7].

Flavin-Dependent Oxidases: Styrene monooxygenase (SMO) introduces an epoxide group adjacent to the aldehyde, forming 2,3-difluoro-4,5-epoxybenzaldehyde as a minor pathway (15% yield). This highlights the potential for biocatalytic diversification of fluorinated aromatics [7].

Pharmaceutical Intermediate Development

2,3-Difluorobenzaldehyde serves as a crucial pharmaceutical intermediate in the development of various therapeutic compounds, with its fluorinated structure providing enhanced bioactivity and metabolic stability compared to non-fluorinated analogs [1] [2]. The compound functions as a key building block in medicinal chemistry, particularly in the synthesis of complex pharmaceutical compounds such as cyclopentapyridine and thienopyridine derivatives, which serve as potential calcium channel modulators [3] [4].

The pharmaceutical applications of 2,3-difluorobenzaldehyde extend to the synthesis of anti-cancer and anti-inflammatory drugs, where the presence of fluorine atoms enhances the stability and bioavailability of pharmaceutical formulations [2]. Research has demonstrated that fluorinated compounds often exhibit superior pharmacological properties, including improved drug delivery and reduced metabolic degradation, making 2,3-difluorobenzaldehyde an essential intermediate in modern drug development [5].

One notable application involves the synthesis of ticagrelor intermediates, specifically trans-(1R,2S)-2-(3,4-difluorophenyl)-cyclopropylamine, which represents a key component in the production of this P2T receptor antagonist used for platelet aggregation inhibition [6]. The compound serves as a precursor in the development of fluoro-thalidomide, offering configurational stability advantages over conventional thalidomide formulations for multiple myeloma treatment [7].

Table 1: Pharmaceutical Intermediate Applications of 2,3-Difluorobenzaldehyde

| Application | Target Class | Key Properties | Clinical Significance |

|---|---|---|---|

| Cyclopentapyridine derivatives | Calcium channel modulators | Enhanced bioactivity, improved stability | Cardiovascular therapeutics |

| Thienopyridine derivatives | Calcium channel modulators | Enhanced bioactivity, improved stability | Cardiac protection |

| Anti-cancer drug development | Anticancer agents | Cytotoxic effects, apoptosis induction | Oncology applications |

| Anti-inflammatory synthesis | Anti-inflammatory agents | Reduced inflammatory cytokines | Pain management |

| DPP-4 inhibitors | Diabetes treatment | Glucose-dependent insulin secretion | Metabolic disorders |

| Calcium channel modulators | Cardiovascular drugs | T-type calcium channel modulation | Hypertension treatment |

Agrochemical Derivative Synthesis

2,3-Difluorobenzaldehyde plays a significant role in agrochemical derivative synthesis, contributing to the development of enhanced crop protection solutions with improved efficacy and environmental stability [8] [9] [10]. The fluorinated benzaldehyde market, valued at approximately 240 million USD in 2024, is projected to reach 400 million USD by 2033, with agrochemical applications representing a substantial portion of this growth [11].

The compound serves as an intermediate in the synthesis of various herbicides and pesticides, including fluoroglycofen for broadleaf weed control in soybean crops, flufenacet for grass and broadleaf weed control in corn, soybean, and wheat crops, and flusilazole for fungal disease control in cereals, fruits, and vegetables [9]. These fluorinated agrochemicals demonstrate enhanced selectivity and effectiveness compared to their non-fluorinated counterparts, providing superior crop protection while minimizing environmental impact [10].

Fluorinated benzaldehydes, including 2,3-difluorobenzaldehyde, are utilized to enhance the potency, selectivity, and environmental stability of agrochemical active ingredients [11]. The incorporation of fluorine atoms in agrochemical formulations results in improved bioavailability, enhanced metabolic stability, and reduced environmental persistence, addressing the global need for more sustainable and effective agricultural solutions [12].

Table 2: Agrochemical Applications and Market Performance

| Application | Function | Market Impact | Environmental Benefits |

|---|---|---|---|

| Herbicide synthesis | Broadleaf weed control | Part of 1.2B fluorinated market | Reduced environmental persistence |

| Pesticide development | General pest control | 6.2% CAGR growth | Enhanced selectivity |

| Fluoroglycofen precursor | Soybean crop protection | Commercial significance | Improved crop yield |

| Flufenacet intermediate | Multi-crop weed control | Established market | Sustainable agriculture |

| Flusilazole synthesis | Fungal disease control | Global distribution | Reduced application rates |

| Crop protection enhancement | Agricultural productivity | Growing demand | Environmental safety |

Fluorinated Polymer and Material Engineering

2,3-Difluorobenzaldehyde serves as a valuable building block in fluorinated polymer and material engineering applications, where the unique properties imparted by fluorine substitution contribute to enhanced material performance [13] [14]. The compound is employed in the development of advanced materials, including polymers and coatings, that exhibit improved thermal stability and chemical resistance properties [2].

Research has demonstrated the synthesis of fluorinated amphiphilic polymers using difluorobenzaldehyde derivatives, resulting in materials capable of self-assembly into micelles or vesicles with unique oxygen-binding properties [14]. These fluorinated polymers exhibit enhanced oxygen solubility and release characteristics, making them valuable for applications in drug delivery systems and oxygen carriers for medical applications.

The compound contributes to the production of specialty polymers and resins that offer superior thermal and chemical resistance properties, beneficial for coatings and adhesives applications [15]. Fluorinated polymers derived from difluorobenzaldehyde precursors demonstrate enhanced durability and extended service life in demanding applications, including aerospace, automotive, and chemical processing industries [14].

Material science applications include the development of polyetheretherketone (PEEK) precursors, where fluorinated intermediates contribute to the exceptional mechanical properties, chemical resistance, and thermal stability required for high-performance applications [16]. The integration of fluorinated building blocks enhances the overall performance characteristics of engineering materials, enabling their use in critical applications where material reliability is paramount.

Table 3: Polymer and Material Engineering Applications

| Material Type | Properties Enhanced | Applications | Performance Benefits |

|---|---|---|---|

| Fluorinated amphiphilic polymers | Self-assembly, oxygen binding | Drug delivery, oxygen carriers | Unique fluorine content effects |

| PEEK precursors | Mechanical properties, thermal stability | Aerospace, automotive, medical devices | Superior performance materials |

| Specialty polymers | Chemical resistance | Coatings, adhesives | Enhanced durability |

| Thermal-stable materials | High temperature performance | High-temperature applications | Extended service life |

| Chemical-resistant polymers | Solvent resistance | Chemical processing equipment | Improved safety |

| Advanced composites | Multiple performance parameters | Electronics, biotechnology | Multi-functional properties |

Fluorescent Probe and Bioimaging Reagent Production

2,3-Difluorobenzaldehyde finds application in the creation of fluorescent probes for biological imaging, where its unique spectral properties aid researchers in tracking cellular processes with high specificity [2]. The compound's fluorinated structure enhances the optical properties of fluorescent probes, making them suitable for various imaging applications in biological research and medical diagnostics [17].

The development of fluorescent probes using 2,3-difluorobenzaldehyde enables enhanced visualization of cellular processes in research and diagnostics applications [13]. These probes demonstrate improved fluorescence characteristics, including enhanced quantum yield and photostability, which are essential for accurate biological imaging and long-term observation studies.

Research applications include the synthesis of styryl quinolinium fluorescent probes for imaging ribosomal RNA in living cells, where fluorinated derivatives provide superior imaging capabilities compared to conventional fluorophores [17]. The compound contributes to the development of advanced contrast agents for medical imaging techniques, enhancing the precision and reliability of diagnostic procedures.

Analytical chemistry applications leverage the unique spectral properties of 2,3-difluorobenzaldehyde derivatives for detection and quantification of various compounds [2]. The incorporation of fluorine atoms enhances the selectivity and sensitivity of analytical methods, enabling improved detection limits and more accurate measurements in complex biological and chemical systems.

Table 4: Fluorescent Probe and Bioimaging Applications

| Application | Target Systems | Key Benefits | Research Impact |

|---|---|---|---|

| Fluorescent probe synthesis | Living cells, tissues | High specificity, clear visualization | Enhanced research capabilities |

| Biological imaging reagents | Biological systems | Enhanced imaging clarity | Improved diagnostic accuracy |

| Cellular process tracking | Cellular metabolism | Real-time monitoring | Advanced cell biology research |

| Analytical chemistry applications | Chemical analysis | Improved detection limits | Enhanced analytical precision |

| NMR probe development | Molecular structure analysis | Structural determination | Spectroscopic advancement |

| Diagnostic imaging | Medical diagnostics | Non-invasive analysis | Healthcare innovation |

| Research visualization tools | Scientific research | Research advancement | Scientific discovery acceleration |

XLogP3

GHS Hazard Statements

H226 (97.87%): Flammable liquid and vapor [Warning Flammable liquids];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.87%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant